Cas no 105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-)
105-78-2 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
CAS 번호:105-78-2
MF:C10H26N4
메가와트:202.340241909027
CID:152372
PubChem ID:66927
Update Time:2025-04-19
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- 화학적 및 물리적 성질
이름 및 식별자
-
- 1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
- N,N'-dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-(methylamino)ethyl)-
- 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(2-(methylamino)ethyl)-
- 1,4,7,10-Tetramethyltriethylenetetramine
- N,N',N'',N'''-Tetramethyltriethylenetetramine
- N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
- NSC 88604
- Triethylenetetramine, 1,4,7,10-tetramethyl- (8CI)
- 2,2'-[Ethylenebis(methylimino)]bis(N-methylethanamine)
- N,N'-Dimethyl-N,N'-bis[2-(methylamino)ethyl]-1,2-ethanediamine
- MFCD07783441
- N,N'-dimethyl-N'-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]ethane-1,2-diamine
- SCHEMBL7179758
- DTXSID5059321
- 1,7,10-Tetramethyltriethylenetetramine
- GJITZQJJXMCHBD-UHFFFAOYSA-N
- 105-78-2
- 1, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- 5,8-DIMETHYL-2,5,8,11-TETRAAZADODECANE
- NSC-88604
- Triethylenetetramine, 1,4,7,10-tetramethyl-
- NSC88604
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- OY1YE33QWR
- N1,N2-DIMETHYL-N1,N2-BIS(2-(METHYLAMINO)ETHYL)-1,2-ETHANEDIAMINE
- UNII-OY1YE33QWR
- N,N'',N'''-Tetramethyltriethylenetetramine
- Triethylenetetramine,4,7,10-tetramethyl-
- N1,N1'-(ethane-1,2-diyl)bis(N1,N2-dimethylethane-1,2-diamine)
- EINECS 203-331-0
- NS00023389
-
- 인치: 1S/C10H26N4/c1-11-5-7-13(3)9-10-14(4)8-6-12-2/h11-12H,5-10H2,1-4H3
- InChIKey: GJITZQJJXMCHBD-UHFFFAOYSA-N
- 미소: N(C)(CCNC)CCN(C)CCNC
계산된 속성
- 정밀분자량: 202.21598
- 동위원소 질량: 202.216
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 9
- 복잡도: 105
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): -0.6
- 토폴로지 분자 극성 표면적: 30.5A^2
실험적 성질
- 밀도: 0.896
- 비등점: 258.6°Cat760mmHg
- 플래시 포인트: 94.7°C
- 굴절률: 1.47
- PSA: 30.54
- LogP: 0.07060
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- 관련 문헌
-
Beate G. Steller,Michaela Flock,Roland C. Fischer Chem. Commun. 2021 57 10095
-
2. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
-
3. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
-
Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
-
Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-) 관련 제품
- 108-00-9(N,N-Dimethylethylenediamine)
- 109-01-3(1-Methylpiperazine)
- 934-98-5(2-(4-methylpiperazin-1-yl)ethan-1-amine)
- 3030-47-5(1,1,4,7,7-Pentamethyldiethylenetriamine)
- 6531-38-0(1,4-Piperazinediethylamine)
- 142-25-6(N,N,N'-Trimethylethylenediamine)
- 5308-25-8(1-Ethylpiperazine)
- 4097-89-6(Tris(2-aminoethyl)amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
추천 공급업체
Essenoi Fine Chemical Co., Limited
골드 회원
중국 공급자
시약
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
上海嵘奥生物技术有限公司
골드 회원
중국 공급자
시약
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량